Cas no 1807191-25-8 (Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate)
Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate
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- Inchi: 1S/C9H8BrFO3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3
- InChI Key: CSSQTDXTIOOLPU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)OCC)=C(C=1O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- XLogP3: 2.6
- Topological Polar Surface Area: 46.5
Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022883-250mg |
Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate |
1807191-25-8 | 97% | 250mg |
484.80 USD | 2021-06-24 | |
| Alichem | A013022883-500mg |
Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate |
1807191-25-8 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
| Alichem | A013022883-1g |
Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate |
1807191-25-8 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate
Ethyl 4-Bromo-2-Fluoro-3-Hydroxybenzoate: A Comprehensive Overview
Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate, with the CAS number 1807191-25-8, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group and a hydroxyl group substituted with bromine and fluorine atoms. These substituents confer it with distinct chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The presence of the hydroxyl group and halogen substituents allows for facile functionalization, enabling the creation of derivatives with enhanced biological activity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives of this compound exhibit potent inhibitory effects on inflammatory enzymes, suggesting its potential in developing novel anti-inflammatory drugs.
In addition to its pharmacological applications, Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate has been investigated for its role in organic synthesis. Its structure serves as a valuable building block for constructing complex aromatic compounds. The bromine and fluorine substituents are particularly useful in directing electrophilic aromatic substitution reactions, enabling the construction of diverse molecular frameworks. A recent research article in *Organic Letters* reported the use of this compound as a key intermediate in the synthesis of polycyclic aromatic hydrocarbons, which have applications in advanced materials such as organic semiconductors.
The physical and chemical properties of Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate are well-documented. It exists as a crystalline solid at room temperature and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its melting point is approximately 150°C, and it exhibits UV absorption characteristics typical of aromatic compounds with electron-donating groups. These properties make it suitable for various analytical techniques, including UV-vis spectroscopy and high-performance liquid chromatography (HPLC), which are commonly used for its characterization.
From an environmental perspective, Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate has been studied for its biodegradability and ecological impact. Research indicates that under aerobic conditions, this compound undergoes microbial degradation, albeit at a slower rate compared to simpler organic compounds. This information is crucial for assessing its environmental fate and ensuring safe disposal practices in industrial settings.
In terms of synthesis, Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate can be prepared via several routes. A common method involves the esterification of 4-bromo-2-fluoro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Alternative approaches include nucleophilic aromatic substitution reactions or coupling reactions using appropriate intermediates. The choice of synthesis method depends on the availability of starting materials and desired purity levels.
Looking ahead, the versatility of Ethyl 4-bromo-2-fluoro-3-hydroxybenzoate suggests that it will continue to play a significant role in both academic research and industrial applications. Its unique combination of functional groups makes it an ideal candidate for exploring new chemical transformations and developing innovative materials. As research progresses, further insights into its biological activity and chemical reactivity will undoubtedly expand its utility across multiple disciplines.
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